molecular formula C9H20N2O2S B1430873 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine CAS No. 1376343-23-5

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine

Cat. No.: B1430873
CAS No.: 1376343-23-5
M. Wt: 220.33 g/mol
InChI Key: PMVSOSSJSADVKY-UHFFFAOYSA-N
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Description

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is a chemical compound with the CAS Number 1376343-23-5 . It features a piperidine ring, a fundamental scaffold in medicinal chemistry, which is substituted with a methyl group, an amine, and a propane-2-sulfonyl moiety . This specific structure classifies it as a sulfonylpiperidine amine. Piperidine derivatives are of significant interest in pharmaceutical research and are frequently utilized as building blocks in the synthesis of more complex molecules . For instance, structurally related sulfonylpiperidine compounds appear in patented research for their potential biological activity, such as in the development of pyrrolo[2,3-d]pyrimidine compounds investigated as kinase inhibitors . This suggests potential research applications for this compound in areas like drug discovery and medicinal chemistry. The compound is listed with the molecular formula C9H20N2O2S . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-1-propan-2-ylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-4-9(10)8(3)6-11/h7-9H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVSOSSJSADVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Using Methanesulfonyl Chloride or Related Sulfonyl Chlorides

A common method involves the reaction of a piperidine derivative with methanesulfonyl chloride or propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like acetone or dichloromethane at controlled temperatures (25–50°C).

Typical procedure:

  • Dissolve the piperidine amine precursor in acetone.
  • Slowly add methanesulfonyl chloride (or propane-2-sulfonyl chloride) with stirring.
  • Maintain temperature at 25–30°C initially, then heat to 45–50°C for several hours (e.g., 8 hours).
  • Remove solvent under reduced pressure.
  • Extract with dichloromethane and wash organic layer with aqueous sodium bicarbonate to remove acidic impurities.
  • Dry and purify the sulfonylated product.

This method is adapted from a process described for related piperidine sulfonyl derivatives, showing good yields and purity when optimized.

Multi-Step Synthesis via Protected Piperidine Intermediates

Another approach involves:

  • Starting from (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or similar protected amine intermediates.
  • Reacting with sulfonyl chlorides to introduce the sulfonyl group.
  • Debenzylation and deprotection steps to reveal the free amine.
  • Final purification to yield the target compound.

This route allows better stereochemical control and higher yields by avoiding side reactions during sulfonylation.

Comparative Data Table of Preparation Methods

Method Type Key Reagents Solvent(s) Conditions (Temp, Time) Yield (%) Notes
Direct sulfonylation Methanesulfonyl chloride, triethylamine Acetone, DCM 25–50°C, 8 hours Not specified Simple, scalable, requires careful temp control
Multi-step with protected intermediates Benzyl-protected piperidine, sulfonyl chloride, debenzylation agents Various (acetone, n-butanol) 25–80°C, multiple steps Improved yields reported Enables stereochemical control and purity
Coupling via sulfonylated aniline 2-(propane-2-sulfonyl)aniline, triazine derivatives, K2CO3 DMF, DCM, EtOH 25–80°C, variable Moderate (~18% reported) Useful for complex derivatives, lower yield

Research Findings and Analysis

  • The direct sulfonylation method is straightforward and effective for introducing the propane-2-sulfonyl group onto the piperidine nitrogen. The use of triethylamine neutralizes the HCl generated, facilitating the reaction. Temperature control is critical to avoid decomposition or side reactions.

  • The multi-step synthesis involving protected intermediates offers advantages in yield and stereochemical purity. The use of benzyl protection allows selective reactions on the piperidine ring without unwanted side reactions on the amine. Debenzylation is typically performed under hydrogenation conditions using Pd/C catalysts.

  • Alternative synthetic routes involving sulfonylated anilines and triazine derivatives provide access to more complex molecules containing the sulfonylated piperidine motif but are less direct and yield lower amounts of the target compound.

  • The choice of solvent affects reaction efficiency and purification ease. Acetone and dichloromethane are common for sulfonylation, while DMF is preferred for coupling reactions due to its polarity and ability to dissolve salts.

  • Purification steps often involve aqueous washes with sodium bicarbonate to remove acidic impurities and extraction with organic solvents, followed by drying and crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine lies in its use as a scaffold for the design of antiviral agents. Research has demonstrated that piperidine derivatives can effectively inhibit viral proteases, such as those from Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The compound's structure allows for optimal binding interactions with the enzyme's active site, enhancing its pharmacological activity .

Key Findings:

  • Inhibitory Activity: The compound has been shown to exhibit potent inhibitory effects on MERS-CoV 3CL protease, a critical enzyme for viral replication.
  • Structural Insights: X-ray crystallography has been employed to elucidate the binding mechanisms, confirming the compound's efficacy as an antiviral agent.

Cancer Therapeutics

The compound also shows promise in cancer treatment due to its ability to induce apoptosis in tumor cells. Studies indicate that derivatives of piperidine can enhance the efficacy of anticancer drugs by targeting specific cellular pathways involved in cell proliferation and survival.

Case Study:

  • A study highlighted that this compound derivatives exhibited increased caspase activity, suggesting a mechanism of action that promotes programmed cell death in cancer cells.

Cholinesterase Inhibition

The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition may have applications in treating neurodegenerative diseases such as Alzheimer's disease.

Research Insights:

  • Selectivity: Compounds with a similar piperidine structure have shown selective inhibition of AChE, which could lead to improved therapeutic strategies for cognitive disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The incorporation of sulfonamide groups enhances this activity compared to non-sulfonamide counterparts.

Data Summary:

Activity TypePathogen/TargetEfficacy
AntimicrobialVarious bacterial strainsSignificant
AnticancerTumor cellsInduces apoptosis

Safety and Toxicity Studies

Preliminary toxicity studies have indicated that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. This favorable safety profile supports further development for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Methyl vs. Ethyl Substituents
  • 3-Methyl Derivative : The methyl group at the 3-position introduces steric hindrance, which may restrict rotational freedom and influence binding pocket interactions. Molecular weight: 220.33 g/mol .
  • Calculated molecular weight: ~234.36 g/mol (based on structural analogy). Ethyl groups may enhance membrane permeability but reduce solubility in aqueous media .
Sulfonyl Group Variations
  • 1-(Propane-2-sulfonyl)piperidin-4-amine (CAS: 783300-21-0): Lacks the 3-methyl group, resulting in a lower molecular weight (206.31 g/mol).
  • Thienopyrimidine-Sulfonyl Hybrids: Compounds like 2-chloro-4-morpholin-4-yl-6-[4-(propane-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[3,2-d]pyrimidine (EP 2402347) incorporate sulfonyl-piperidine into larger heterocyclic systems. These hybrids exhibit enhanced target selectivity for kinases but require more complex synthetic routes .
Cholinesterase Inhibitors
  • 4-Amino-1-benzylpiperidine Derivatives: Used in Alzheimer’s disease research, these compounds inhibit acetylcholinesterase (AChE). The sulfonyl group in 3-methyl-1-(propane-2-sulfonyl)piperidin-4-amine may confer metabolic stability compared to benzyl-substituted analogs, which are prone to oxidative degradation .
  • Radiobrominated Probes: Derivatives like 1-{5-bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine (PDGFRβ-targeting) highlight the impact of halogenation. Bromine’s larger atomic radius compared to methyl/sulfonyl groups alters biodistribution and receptor affinity .
Kinase and GPCR Targets
  • Paltusotine (CRN00808): A nucleoside analog with a quinolinyl-piperidin-4-amine scaffold demonstrates oral bioavailability. The absence of sulfonyl groups in such compounds reduces hydrogen-bonding capacity but improves CNS penetration .
  • Indole-Piperidine Hybrids : E.g., 1-(3-(5-fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (Compound 14) targets AAA ATPase p95. The sulfonyl group in this compound may confer distinct electrostatic interactions compared to indole’s π-π stacking .
Molecular Properties
Compound Molecular Weight (g/mol) Key Substituents Purity
This compound 220.33 3-methyl, 1-sulfonyl ≥98%
1-(Propane-2-sulfonyl)piperidin-4-amine 206.31 1-sulfonyl Not specified
3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine ~234.36 (calculated) 3-ethyl, 1-sulfonyl Not specified

Biological Activity

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is a piperidine derivative with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₂N₂O₂S, with a CAS number of 1376343-23-5. The compound features a piperidine ring substituted with a methyl group and a propane-2-sulfonyl moiety, enhancing its solubility and reactivity. The sulfonyl group is particularly significant as it can improve the pharmacological properties of the compound, making it a valuable intermediate in organic synthesis and drug discovery .

Pharmacological Potential

Recent studies indicate that this compound exhibits anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to interact with various biological targets, including receptors involved in neurological functions. Preliminary research suggests that the compound may have implications in treating central nervous system disorders .

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the sulfonamide derivatives formed from this compound may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, similar piperidine derivatives have been shown to inhibit viral proteases, which are critical for viral replication . This suggests that this compound could potentially exhibit antiviral properties as well.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
3-MethylpiperidineC₅H₁₃NLacks sulfonyl group; used as a solvent
Propane sulfonamideC₃H₉NO₂SSimpler structure; used as an antibacterial agent
Piperazine derivativesVariesUsed in pharmaceuticals; varied biological activity

The presence of both the methyl and sulfonyl groups in this compound contributes to its enhanced solubility and reactivity compared to these simpler analogs .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have indicated that derivatives of this compound can reduce inflammatory markers in cell lines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Efficacy : Research has demonstrated that sulfonamide derivatives derived from piperidine compounds exhibit significant antibacterial activity against various pathogens, including resistant strains .
  • Neurological Applications : Ongoing studies are exploring the binding affinity of this compound to neurotransmitter receptors, which could lead to new treatments for neurological disorders such as anxiety or depression .

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine, and how can reaction conditions be systematically optimized?

The synthesis of piperidine sulfonamide derivatives typically involves sulfonylation of the piperidine core. For example, nucleophilic substitution with propane-2-sulfonyl chloride under basic conditions (e.g., using triethylamine or NaH) is a common approach. Reaction optimization should focus on:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures high purity. Yield improvements may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A multi-technique approach is recommended:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm the sulfonyl group (characteristic downfield shifts at δ 2.8–3.5 ppm for sulfonyl protons) and piperidine ring conformation .
  • Elemental analysis : Validate molecular formula (e.g., C9_9H20_{20}N2_2O2_2S) with ≤0.3% deviation .
  • HPLC : Use reverse-phase methods (e.g., Newcrom R1 column, mobile phase: acetonitrile/water with 0.1% H3_3PO4_4) for purity assessment (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Design assays based on structural analogs:

  • Anticancer activity : Use leukemia cell lines (e.g., K562 or Jurkat) with MTT assays, referencing triazine-piperidine derivatives showing IC50_{50} values <10 µM .
  • Enzyme inhibition : Screen against kinases or proteases, leveraging the sulfonamide group’s affinity for catalytic sites .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during the oxidation of this compound?

Combine experimental and computational methods:

  • Spectroscopic monitoring : Track permanganate oxidation via UV-Vis (λ = 525 nm for MnO4_4^- decay) and isolate intermediates using quenching (e.g., NaHSO3_3) .
  • DFT calculations : Model transition states (e.g., using Gaussian 09 with B3LYP/6-31G**) to identify energy barriers and propose a radical or ionic mechanism .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values) be resolved?

Address discrepancies through:

  • Structural modifications : Compare analogs (e.g., fluorinated vs. methyl-substituted derivatives) to assess substituent effects on bioactivity .
  • Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and controls (e.g., doxorubicin as a positive control) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., Bcl-2 or EGFR), focusing on sulfonamide hydrogen bonding and piperidine ring hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to evaluate binding stability and entropy changes .

Q. How can fluorination or sulfonamide group modifications enhance the compound’s properties?

  • Fluorine introduction : Replace methyl groups with fluorine via nucleophilic substitution (e.g., using KF/18-crown-6 in DMF), improving metabolic stability and lipophilicity (logP reduction by ~0.5 units) .
  • Sulfonamide optimization : Test alternative sulfonyl groups (e.g., trifluoromethanesulfonyl) to enhance target selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine
Reactant of Route 2
3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine

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